N-(3-carbamoylthiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide

Physicochemical property Lipophilicity Membrane permeability

Choose this compound for its unique thiophene-2-sulfonyl-piperidine-2-carboxamide scaffold, offering distinct conformational and lipophilicity profiles (XLogP=2.3) for diversity-oriented screening. Its non-chlorinated structure provides a valuable alternative for DHX9 and plasmepsin inhibitor programs, potentially circumventing IP claims on 5-chlorothiophene analogs. An ideal 'Goldilocks' benchmark for lead optimization balancing potency and ADME.

Molecular Formula C15H17N3O4S3
Molecular Weight 399.5
CAS No. 1098689-18-9
Cat. No. B2832734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-carbamoylthiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide
CAS1098689-18-9
Molecular FormulaC15H17N3O4S3
Molecular Weight399.5
Structural Identifiers
SMILESC1CCN(C(C1)C(=O)NC2=C(C=CS2)C(=O)N)S(=O)(=O)C3=CC=CS3
InChIInChI=1S/C15H17N3O4S3/c16-13(19)10-6-9-24-15(10)17-14(20)11-4-1-2-7-18(11)25(21,22)12-5-3-8-23-12/h3,5-6,8-9,11H,1-2,4,7H2,(H2,16,19)(H,17,20)
InChIKeyYOLSYVXDDJVFHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of N-(3-carbamoylthiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide (CAS 1098689-18-9)


N-(3-carbamoylthiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide (CAS 1098689-18-9) is a synthetic small molecule (MF: C15H17N3O4S3; MW: 399.5 g/mol) that belongs to the class of piperidine-2-carboxamide derivatives featuring a thiophene-2-sulfonyl substituent on the piperidine nitrogen and a 3-carbamoylthiophen-2-yl group on the amide nitrogen [1]. It is primarily utilized as a research tool compound in exploratory biological screening, hit-to-lead optimization, and mechanistic studies targeting enzyme inhibition pathways. The 3-carbamoylthiophen-2-yl moiety is a recognized pharmacophore appearing in inhibitors of RNA helicase DHX9, plasmepsins I/II/IV, and HIF prolyl hydroxylase domain enzymes [2][3].

Why Generic Substitution of N-(3-carbamoylthiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide Is Scientifically Unreliable


Despite sharing the 3-carbamoylthiophen-2-yl pharmacophore and piperidine-sulfonamide backbone with numerous catalog analogs, N-(3-carbamoylthiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide possesses three structural features that render simple substitution scientifically unsound: (i) the piperidine-2-carboxamide regioisomerism (position 2 versus position 3 or 4), which alters intramolecular hydrogen-bonding geometry and conformational landscape; (ii) the thiophene-2-sulfonyl (versus tosyl, methylsulfonyl, or 4-chlorobenzenesulfonyl) group, which modulates lipophilicity (XLogP) and electronic character; and (iii) the absence of a chlorine substituent on the thiophene ring, which distinguishes it from the 5-chlorothiophene analog (CAS 1099784-68-5) and impacts both metabolic stability and target engagement. Each of these variations introduces systematic shifts in physicochemical properties and, by class-level inference, in enzyme inhibition potency and selectivity profiles [1][2].

Quantitative Differentiation Evidence for N-(3-carbamoylthiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide


Lipophilicity (XLogP) Differentiation vs. Methylsulfonyl Analog

The target compound exhibits an XLogP of 2.3, which is approximately 2.0 log units higher than the corresponding methylsulfonyl analog N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide (XLogP = 0.3). This difference reflects the replacement of a polar methylsulfonyl group with a more lipophilic thiophene-2-sulfonyl moiety, a critical determinant for membrane passive permeability and blood-brain barrier penetration potential [1][2]. IMPORTANT CAVEAT: Direct comparative bioactivity data (IC50, EC50) are not publicly available for either compound; the differentiation is based on computed physicochemical properties and class-level structure-activity relationship (SAR) inference.

Physicochemical property Lipophilicity Membrane permeability

Regioisomeric Differentiation: Piperidine-2-Carboxamide vs. Piperidine-4-Carboxamide

The piperidine-2-carboxamide scaffold of the target compound enables a potential intramolecular hydrogen bond (IMHB) between the sulfonamide oxygen and the carboxamide N—H when in a gauche conformation, a feature geometrically inaccessible to the regioisomeric piperidine-4-carboxamide analog (CID 7597410, CAS 899732-13-9). Both compounds share identical molecular formula (C15H17N3O4S3), molecular weight (399.5 g/mol), and topological polar surface area (174 Ų), yet the 2-carboxamide regioisomer is predicted to adopt a more constrained bioactive conformation that can be exploited in target-based design [1][2]. IMPORTANT CAVEAT: No head-to-head bioactivity comparison is available; the conformational argument derives from molecular mechanics principles and class-level SAR.

Regioisomerism Conformational analysis Intramolecular hydrogen bonding

Chlorine Substitution Effect: Thiophene-2-sulfonyl vs. 5-Chlorothiophene-2-sulfonyl

The 5-chlorothiophene-2-sulfonyl analog (CID 16826700, CAS 1099784-68-5) introduces a chlorine atom on the thiophene ring, increasing molecular weight by 34.5 Da (399.5 → 434.0 g/mol) and boosting XLogP from 2.3 to 3.3 (Δ = +1.0 log units) relative to the target compound. While the chlorine substituent may block a potential site of oxidative metabolism, it also increases the compound's overall lipophilicity, which can lead to higher non-specific protein binding and altered pharmacokinetics [1][2]. The target compound's unsubstituted thiophene-2-sulfonyl group thus represents a balanced midpoint in the lipophilicity range within this analog series. IMPORTANT CAVEAT: No direct in vitro or in vivo comparative data are publicly available.

Halogen substitution Metabolic stability Lipophilicity modulation

Enzyme Inhibitor Pharmacophore: 3-Carbamoylthiophen-2-yl Recognition Element

The 3-carbamoylthiophen-2-yl moiety has been validated as an enzyme inhibitor pharmacophore across multiple target classes. In the BRENDA database, compounds bearing this moiety act as inhibitors of plasmepsins I, II, and IV [1]. Patent literature identifies this scaffold in inhibitors of RNA helicase DHX9 (WO2023175034A1) with claimed anticancer activity [2]. Additionally, 3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic acid derivatives have been investigated as HIF prolyl hydroxylase domain enzyme inhibitors [3]. The target compound uniquely combines this pharmacophore with a thiophene-2-sulfonyl-piperidine-2-carboxamide scaffold, a conjugation not shared by any comparator with publicly available bioactivity data. IMPORTANT CAVEAT: No quantitative IC50, Ki, or EC50 data have been reported for the target compound itself; this represents class-level inference from the 3-carbamoylthiophen-2-yl chemotype.

Enzyme inhibition DHX9 Plasmepsin Pharmacophore

Limitation Statement — Absence of Direct Comparative Bioactivity Data

An exhaustive search of PubChem, ChEMBL, BindingDB, BRENDA, PubMed, Google Patents, and major vendor technical datasheets (excluding benchchems, molecule, evitachem, vulcanchem per source exclusion rules) yielded NO direct quantitative bioactivity data (IC50, EC50, Ki, MIC, etc.) for N-(3-carbamoylthiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide (CAS 1098689-18-9) or any of its closest structural analogs with standard assay reporting. The compound is categorized as a 'research screening compound' with inferred biological potential based on its pharmacophoric elements, but no peer-reviewed primary research papers or patents report experimental inhibition or potency data for this specific compound. This gap represents a significant procurement risk: the compound's differentiation rests entirely on computed physicochemical properties, structural uniqueness, and class-level pharmacophore inference rather than demonstrated biological superiority over comparators [1][2].

Data transparency Procurement risk Screening compound

Recommended Application Scenarios for N-(3-carbamoylthiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide Based on Differentiation Evidence


Primary Hit-Finding Screening Libraries for Enzyme Inhibition Targets (DHX9, Plasmepsins, HIF Prolyl Hydroxylase)

Given the validated 3-carbamoylthiophen-2-yl pharmacophore across DHX9 helicase, plasmepsin, and HIF prolyl hydroxylase target classes [1][2], this compound is most appropriately deployed as a structurally distinct member of diversity-oriented screening libraries targeting these enzyme families. Its unique thiophene-2-sulfonyl-piperidine-2-carboxamide scaffold provides chemical diversity orthogonal to existing inhibitor chemotypes, making it valuable for identifying novel starting points in hit-discovery campaigns. Researchers should prioritize this compound when constructing screening sets that require maximal scaffold diversity within the 3-carbamoylthiophen-2-yl pharmacophore space.

Physicochemical Property-Driven Lead Optimization (Balanced Lipophilicity Candidate)

With an XLogP of 2.3 — positioned between the polar methylsulfonyl analog (XLogP = 0.3) and the more lipophilic 5-chlorothiophene analog (XLogP = 3.3) [3][4] — this compound represents a 'Goldilocks' lipophilicity midpoint suitable for oral bioavailability optimization. Medicinal chemistry teams engaged in lead optimization should consider this compound as a physicochemical benchmark when balancing target potency against ADME liabilities. Its computed property profile (MW < 400, HBD = 2, HBA = 7, rotatable bonds = 5) places it within favorable drug-likeness space, supporting its use as a reference point for property-guided analog design.

Conformational Constraint Studies Leveraging Piperidine-2-Carboxamide Regioisomerism

The piperidine-2-carboxamide scaffold's potential for intramolecular hydrogen bonding (IMHB) — absent in the 4-carboxamide regioisomer — makes this compound a valuable tool for studying conformational preorganization effects on target binding [5]. Computational chemistry groups and structural biology teams investigating the role of ligand conformational entropy in binding free energy should employ this compound as a conformationally constrained probe, comparing results with the 4-carboxamide analog (CID 7597410) to deconvolute conformational versus steric contributions to affinity.

SAR Expansion Around Thiophene Sulfonamide Substituent (Avoidance of Chlorinated Analog IP Space)

Patent literature indicates active exploration of chlorinated thiophene sulfonamide analogs for DHX9 inhibition [6]. The target compound's non-chlorinated thiophene-2-sulfonyl group provides a distinct structural alternative that may occupy different intellectual property space. Research groups conducting freedom-to-operate analyses for DHX9 or plasmepsin inhibitor programs should evaluate this compound as a non-chlorinated scaffold that retains the pharmacophoric elements while potentially circumventing composition-of-matter claims covering 5-chlorothiophene derivatives.

Quote Request

Request a Quote for N-(3-carbamoylthiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.